Product packaging for 3-methyl-2-phenylbutan-1-ol(Cat. No.:CAS No. 90499-41-5)

3-methyl-2-phenylbutan-1-ol

Cat. No.: B6155824
CAS No.: 90499-41-5
M. Wt: 164.2
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Description

3-Methyl-2-phenylbutan-1-ol (CAS# 90499-41-5) is an organic compound with the molecular formula C11H16O and an average molecular weight of 164.244 g/mol . This compound belongs to a class of aryl alkyl alcohols, which are of significant interest in fragrance research and development . Researchers value this structural motif for studying structure-activity relationships in perfume ingredients, as the combination of an alcohol functional group with an aryl ring system defines the properties of this diverse fragrance group . The compound's defined stereochemistry provides a platform for investigating chiral specificity in olfactory reception and metabolic pathways. From a synthetic chemistry perspective, this secondary alcohol can serve as a key intermediate in organic synthesis. Its structure makes it a candidate for studying dehydration reactions, where it can form alkenes that may be stabilized by conjugation with the aromatic phenyl ring . Available data suggests handling this material with standard safety precautions for laboratory chemicals. This compound is intended for research and further manufacturing applications only and is strictly not approved for direct human consumption, diagnostic use, or as a pharmaceutical agent.

Properties

CAS No.

90499-41-5

Molecular Formula

C11H16O

Molecular Weight

164.2

Purity

95

Origin of Product

United States

Synthetic Methodologies for 3 Methyl 2 Phenylbutan 1 Ol

Stereoselective and Enantioselective Approaches to 3-Methyl-2-phenylbutan-1-ol Synthesis

Achieving the desired stereochemistry in this compound necessitates the use of synthetic strategies that can effectively control the three-dimensional arrangement of atoms. The primary approaches to accomplish this include the temporary incorporation of a chiral moiety to direct the reaction, the use of chiral catalysts to create a stereoselective environment, and the application of enzymes that inherently operate with high stereospecificity.

Chiral Auxiliary-Mediated Syntheses of Phenylbutanols

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter has been established, the auxiliary is removed and can often be recovered for reuse. While direct examples for the synthesis of this compound using chiral auxiliaries are not extensively documented, the principles can be illustrated through their application in the synthesis of analogous β-chiral primary alcohols.

One common strategy involves the use of oxazolidinone auxiliaries, as popularized by David Evans. For a molecule like this compound, a potential synthetic precursor would be a carboxylic acid derivative with the desired carbon skeleton. This could be achieved by attaching an appropriate acyl group to a chiral oxazolidinone. The subsequent diastereoselective alkylation of the enolate, directed by the chiral auxiliary, would establish the stereocenter at the C2 position (bearing the phenyl group). Following this, stereoselective reduction of the carbonyl group and subsequent removal of the auxiliary would yield the target alcohol.

An efficient protocol for preparing primary alcohols with a β-chiral center has been demonstrated using an oxazolidinone auxiliary. nih.gov This methodology, while applied to different substrates, provides a blueprint for how this compound could be synthesized. The key steps would involve the stereoselective introduction of the phenyl group at the alpha position to a butanoyl-oxazolidinone, followed by reduction and auxiliary cleavage.

Auxiliary TypeSubstrate ClassKey ReactionDiastereoselectivityReference
OxazolidinoneAcyl OxazolidinonesAsymmetric AlkylationHigh (often >95% de) nih.gov
(S)-lactateAryldiazoacetatesC-H FunctionalizationModerate (79-88% de) organic-chemistry.org

Asymmetric Catalysis in Carbon-Carbon Bond Forming Reactions Towards this compound

Asymmetric catalysis is a powerful tool for the synthesis of chiral molecules, as it allows for the generation of large quantities of an enantiomerically enriched product from a small amount of a chiral catalyst. This approach can be divided into organocatalysis, which uses small organic molecules as catalysts, and metal-catalyzed transformations, which employ complexes of transition metals with chiral ligands.

Organocatalysis has emerged as a major field in asymmetric synthesis. For the construction of this compound, an organocatalytic aldol (B89426) reaction could be a key step in assembling the carbon framework with the desired stereochemistry. This would involve the reaction of a propanal derivative with an enolizable species derived from isobutyraldehyde, catalyzed by a chiral amine such as proline or its derivatives. The resulting β-hydroxy aldehyde could then be further elaborated to the target alcohol.

While a direct organocatalytic synthesis of this compound is not prominently featured in the literature, the asymmetric allylation of imines represents a relevant organocatalytic method for forming chiral homoallylic amines, which are structurally related to the target alcohol. nih.gov These reactions often utilize chiral Brønsted acids or other hydrogen-bond donors to activate the imine towards nucleophilic attack. A similar strategy could potentially be adapted for the synthesis of precursors to this compound.

Another relevant approach is the organocatalytic synthesis of α-trifluoromethyl allylboronic acids, which can then be oxidized to chiral alcohols. nih.gov This highlights the potential of organocatalysis in preparing chiral building blocks that can be converted to the desired product.

Catalyst TypeReactionSubstrate ExampleEnantioselectivityReference
Chiral Oxazaborolidinium IonAllylation of IminesDihydroisoquinolinesHigh nih.gov
BINOL-derived CatalystHomologation of Alkenylboronic AcidsAlkenylboronic acidsHigh nih.gov

Metal-catalyzed reactions are widely used for the enantioselective synthesis of chiral alcohols. A plausible route to this compound would be the asymmetric hydrogenation of a corresponding unsaturated precursor, such as 3-methyl-2-phenylbut-1-en-1-ol or 3-methyl-2-phenylbut-3-en-1-ol. Chiral transition metal complexes, particularly those of rhodium, ruthenium, and iridium with chiral phosphine (B1218219) ligands, are highly effective for such transformations.

For instance, the asymmetric C-H functionalization of benzyl (B1604629) silyl (B83357) ethers has been achieved with high diastereoselectivity and enantioselectivity using chiral dirhodium catalysts. organic-chemistry.org This methodology could be adapted to introduce functionality at the benzylic position of a suitable precursor, thereby setting the stereocenter.

Catalyst SystemReaction TypeSubstrate TypeEnantioselectivityReference
Rh₂( (S)-PTTL)₄C-H FunctionalizationBenzyl Silyl Ethers95-98% ee organic-chemistry.org

Enzymatic and Biocatalytic Routes for this compound Production

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. Enzymes, such as oxidoreductases, can catalyze the reduction of prochiral ketones and aldehydes to chiral alcohols with excellent enantioselectivity under mild reaction conditions.

The most direct biocatalytic route to this compound would involve the asymmetric reduction of the corresponding ketone, 3-methyl-1-phenylbutan-2-one. A variety of microorganisms and isolated enzymes are known to perform such reductions.

A relevant example is the multi-enzyme cascade synthesis of the stereoisomers of Muguesia®, which is 3-methyl-4-phenylbutan-2-ol (B1213303). polimi.it This process utilizes an ene-reductase (ER) to first reduce a carbon-carbon double bond in an unsaturated ketone precursor, followed by the reduction of the carbonyl group by an alcohol dehydrogenase (ADH). This demonstrates the potential of a one-pot, two-step enzymatic process to generate chiral phenylbutanol derivatives. The choice of ADH can control the stereochemical outcome of the alcohol product.

Enzyme SystemSubstrateProductStereoselectivityReference
Ene-reductase (OYE3) and Alcohol Dehydrogenase (PLADH or READH)(E)-3-methyl-4-phenylbut-3-en-2-one(3S)-3-methyl-4-phenylbutan-2-ol stereoisomersHigh (specific stereoisomers produced) polimi.it

This enzymatic cascade highlights a powerful strategy that could be applied to a suitable unsaturated precursor of this compound to achieve a stereoselective synthesis.

Stereoselective Functionalization of Alkenes

Modern synthetic chemistry offers powerful tools for the stereoselective functionalization of alkenes to introduce specific functionalities with high levels of stereocontrol. For the synthesis of this compound, a hypothetical alkene precursor such as 3-methyl-2-phenylbut-1-ene could be targeted.

Strategies to convert this alkene to the desired primary alcohol could include:

Hydroboration-Oxidation: This two-step reaction sequence is a classic method for the anti-Markovnikov hydration of an alkene. The reaction of 3-methyl-2-phenylbut-1-ene with a borane (B79455) reagent (e.g., borane-tetrahydrofuran (B86392) complex, BH₃·THF), followed by oxidative workup with hydrogen peroxide and a base, would be expected to yield this compound. This method is known for its high regioselectivity and syn-stereospecificity.

Hydroformylation followed by Reduction: Catalytic hydroformylation (or oxo-synthesis) involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene. For a terminal alkene like 3-methyl-2-phenylbut-1-ene, this reaction could potentially form the aldehyde precursor, 3-methyl-2-phenylbutanal (B1625700). Subsequent reduction of this aldehyde would yield the target alcohol. The regioselectivity of hydroformylation can often be controlled by the choice of catalyst and ligands to favor the desired terminal aldehyde.

While these methods represent viable stereoselective strategies, specific documented examples for the synthesis of this compound via these alkene functionalization routes are not extensively reported in readily available literature.

Conventional and Optimized Synthetic Routes to this compound

Conventional methods provide reliable and well-established pathways to alcohols like this compound. These often involve the construction of the carbon skeleton followed by the introduction or modification of the alcohol functional group.

The Grignard reaction is a cornerstone of C-C bond formation and alcohol synthesis. To synthesize a primary alcohol, a Grignard reagent must react with formaldehyde (B43269) (H₂C=O). libretexts.orgquora.com For the specific target of this compound, the synthetic plan would involve the following steps:

Formation of the Grignard Reagent: The required organometallic reagent is 2-isopropylbenzylmagnesium bromide. It would be prepared by reacting 1-(bromomethyl)-2-isopropylbenzene (B1290035) with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).

Reaction with Formaldehyde: The prepared Grignard reagent is then reacted with formaldehyde. Formaldehyde can be used in its gaseous form or as its solid polymer, paraformaldehyde, which depolymerizes in situ under the reaction conditions. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of formaldehyde.

Acidic Workup: The resulting magnesium alkoxide intermediate is hydrolyzed in a subsequent step with a dilute aqueous acid (e.g., HCl or H₂SO₄) to protonate the alkoxide and yield the final product, this compound. youtube.com

This approach builds the carbon skeleton and introduces the hydroxyl group in a single key step, making it an efficient route if the corresponding alkyl halide is accessible.

The most direct and common route to this compound is through the reduction of its corresponding aldehyde, 3-methyl-2-phenylbutanal. savemyexams.comchemguide.co.uklibretexts.org Since the target is a primary alcohol, the precursor must be an aldehyde. Reduction of a ketone would result in a secondary alcohol. masterorganicchemistry.com

This transformation is typically achieved using metal hydride reducing agents. The choice of reagent can depend on factors like cost, safety, and selectivity.

Sodium Borohydride (B1222165) (NaBH₄): This is a mild and selective reducing agent that readily reduces aldehydes to primary alcohols. masterorganicchemistry.com The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695) at room temperature. youtube.com NaBH₄ is preferred for its safety and ease of handling compared to more reactive hydrides. savemyexams.com

Lithium Aluminium Hydride (LiAlH₄): This is a much more powerful and non-selective reducing agent. chemistrysteps.com It will rapidly reduce aldehydes to primary alcohols. Due to its high reactivity, LiAlH₄ reactions must be conducted in anhydrous aprotic solvents like diethyl ether or THF, and it reacts violently with water and other protic solvents. chemistrysteps.comyoutube.com

The general mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon of the aldehyde. A subsequent workup with water or dilute acid protonates the resulting alkoxide to give the alcohol. libretexts.orgchemistrysteps.com

Comparison of Common Reducing Agents for 3-methyl-2-phenylbutanal
Reducing AgentFormulaTypical SolventsReactivityKey Considerations
Sodium BorohydrideNaBH₄Methanol, Ethanol, WaterMild; Selective for aldehydes and ketonesSafer to handle; Tolerates protic solvents. masterorganicchemistry.comsavemyexams.com
Lithium Aluminium HydrideLiAlH₄Anhydrous Diethyl Ether, THFStrong; Reduces most carbonylsHighly reactive with water; Requires strict anhydrous conditions. chemistrysteps.comyoutube.com
Catalytic HydrogenationH₂/Catalyst (Pd, Pt, Ni)Ethanol, Ethyl AcetateVariable; depends on catalyst and conditionsHigh pressure/temperature may be needed; "Greener" option. study.comstudy.com

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials.

Disconnecting the Alcohol: The primary alcohol functional group in This compound (1) can be traced back to an aldehyde via a Functional Group Interconversion (FGI). This identifies 3-methyl-2-phenylbutanal (2) as the immediate precursor.

Disconnecting the Aldehyde: The Cα-Cβ bond of the aldehyde (2) can be disconnected. This suggests an alkylation reaction. The α-carbon (bearing the phenyl group) can be thought of as a nucleophile (an enolate) derived from phenylacetaldehyde (B1677652) (3) . The isopropyl group would be the electrophile, suggesting a reaction with an isopropyl halide (4) , such as 2-bromopropane.

This analysis leads to a plausible forward synthesis:

Step 1: Deprotonation of phenylacetaldehyde (3) with a suitable base, such as lithium diisopropylamide (LDA), to form the corresponding enolate.

Step 2: Alkylation of the enolate with an isopropyl halide (4) to form 3-methyl-2-phenylbutanal (2) .

Step 3: Reduction of the aldehyde (2) using a reagent like NaBH₄ to yield the final target, this compound (1) .

Optimizing the synthesis of this compound, particularly via the aldehyde reduction route, involves careful control of reaction parameters to maximize yield and purity while ensuring safety and efficiency.

Solvent Selection: For NaBH₄ reductions, the choice of alcoholic solvent can influence the reaction rate. For LiAlH₄, ensuring the absolute dryness of the ether solvent is critical to prevent quenching of the reagent and potential hazards.

Temperature Control: Aldehyde reductions are typically exothermic. The reaction is often run at 0 °C initially and then allowed to warm to room temperature to ensure a controlled reaction rate and prevent the formation of by-products.

Stoichiometry of Reagents: While a 1:4 stoichiometry exists for the hydride reagent to the aldehyde (since each BH₄⁻ or AlH₄⁻ can deliver four hydrides), a slight excess of the reducing agent is often used to ensure complete conversion of the starting material.

Workup and Purification: The workup procedure is crucial for isolating the product. For LiAlH₄ reactions, a careful, sequential addition of water and base (e.g., the Fieser workup) is necessary to safely quench excess reagent and precipitate filterable aluminum salts. The final alcohol product is typically purified from the crude reaction mixture by techniques such as distillation or column chromatography to remove impurities and residual solvent.

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. researchgate.net

Atom Economy: The reduction of 3-methyl-2-phenylbutanal to the alcohol has a high theoretical atom economy, as it is an addition reaction. However, the use of stoichiometric hydride reagents like NaBH₄ and LiAlH₄ generates significant inorganic waste (borate and aluminate salts). A greener alternative is catalytic hydrogenation , which uses molecular hydrogen (H₂) and a recyclable metal catalyst (e.g., Pd/C, Raney Ni). researchgate.net This process has a perfect atom economy, with water being the only theoretical byproduct if the reaction is clean.

Use of Safer Solvents: For NaBH₄ reductions, using water as a solvent, especially when combined with techniques like microwave irradiation, represents a significant green improvement over traditional organic solvents. researchgate.net Water is non-toxic, non-flammable, and inexpensive.

Energy Efficiency: Developing reactions that can be run at ambient temperature and pressure reduces energy consumption. Solvent-free reactions, where the neat carbonyl compound is mixed with a solid-supported reducing agent (e.g., NaBH₄ on wet alumina), can also be a highly efficient and green method, minimizing both solvent waste and energy use. nih.gov

Catalysis: The shift from stoichiometric reagents to catalytic alternatives is a core principle of green chemistry. Catalytic transfer hydrogenation, where a safe source of hydrogen (like isopropanol (B130326) or formic acid) is used with a catalyst, can be an alternative to using high-pressure hydrogen gas.

Application of Green Chemistry Principles to Synthesis Routes
Green PrincipleApplication to Synthesis of this compoundExample
Improved Atom EconomyReplacing stoichiometric reagents with catalytic ones to minimize waste.Using catalytic hydrogenation (H₂/Pd-C) instead of NaBH₄ or LiAlH₄. researchgate.net
Safer SolventsReplacing volatile organic compounds (VOCs) with benign alternatives.Performing NaBH₄ reductions in water instead of methanol. researchgate.net
Energy EfficiencyRunning reactions at ambient conditions or using alternative energy sources.Using a solvent-free method with NaBH₄ on alumina (B75360) at room temperature. nih.gov
Use of CatalysisEmploying catalysts to reduce reagent use and improve efficiency.Development of efficient metal catalysts for the hydrogenation of 3-methyl-2-phenylbutanal.

Chemical Reactivity and Transformation Mechanisms of 3 Methyl 2 Phenylbutan 1 Ol

Oxidation Pathways and Mechanistic Investigations of Primary Alcohol Functionality

The primary alcohol functionality of 3-methyl-2-phenylbutan-1-ol allows for its oxidation to either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions.

Partial Oxidation to Aldehyde : The use of milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), facilitates the selective oxidation of this compound to its corresponding aldehyde, 3-methyl-2-phenylbutanal (B1625700). This reaction is typically carried out in an anhydrous solvent to prevent over-oxidation.

Full Oxidation to Carboxylic Acid : Stronger oxidizing agents, including potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will oxidize the primary alcohol to a carboxylic acid, yielding 3-methyl-2-phenylbutanoic acid. brainly.com This transformation proceeds through an aldehyde intermediate, which is subsequently hydrated to a gem-diol and then further oxidized.

The general mechanism for these oxidations involves the formation of a chromate (B82759) ester (in the case of chromium-based oxidants) or a similar intermediate, followed by an E2-like elimination of a β-hydrogen to form the carbon-oxygen double bond.

Table 1: Oxidation Products of this compound
Oxidizing AgentProductFunctional Group Formed
Pyridinium Chlorochromate (PCC)3-Methyl-2-phenylbutanalAldehyde
Potassium Permanganate (KMnO₄)3-Methyl-2-phenylbutanoic acidCarboxylic Acid
Chromic Acid (H₂CrO₄, Jones Reagent)3-Methyl-2-phenylbutanoic acidCarboxylic Acid

Reduction Reactions Leading to Hydrocarbon Analogues

Direct reduction of the hydroxyl group of an alcohol is generally not feasible. The conversion of this compound to its corresponding hydrocarbon, 3-methyl-2-phenylbutane, requires a two-step process. First, the hydroxyl group is converted into a better leaving group. This is often achieved by reacting the alcohol with tosyl chloride (TsCl) in the presence of a base like pyridine (B92270) to form a tosylate ester. This tosylate is then reduced by a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), which displaces the tosylate group to yield the alkane. Alternative methods for the deoxygenation of primary alcohols have also been developed, including reduction of derived selenides with tin hydrides. rsc.orgorganic-chemistry.org

Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group of this compound is a poor leaving group (OH⁻) and must be activated to undergo nucleophilic substitution. chemistrysteps.com

Reaction with Hydrogen Halides : Treatment with strong hydrogen halide acids (HBr or HCl) protonates the hydroxyl group, converting it into an alkyloxonium ion. libretexts.org This creates a good leaving group, water (H₂O). For a primary alcohol like this compound, the subsequent attack by the halide ion (Br⁻ or Cl⁻) proceeds via an Sₙ2 mechanism to form the corresponding 1-halo-3-methyl-2-phenylbutane. chemistrysteps.comlibretexts.orgyoutube.com The reaction with HCl is often slower and may require a Lewis acid catalyst like zinc chloride (ZnCl₂). libretexts.org

Reaction with Other Halogenating Agents : Reagents such as phosphorus tribromide (PBr₃) and thionyl chloride (SOCl₂) are also effective for converting primary alcohols into alkyl bromides and chlorides, respectively. youtube.com These reactions also typically proceed through an Sₙ2 pathway. youtube.com

Conversion to Sulfonate Esters : As mentioned in the reduction section, alcohols can be converted to sulfonate esters (e.g., tosylates, mesylates). chemistrysteps.comyoutube.com These esters are excellent leaving groups and can be readily displaced by a wide range of nucleophiles, making them versatile intermediates for synthesis. youtube.com

Table 2: Common Substitution Reactions of this compound
ReagentProductMechanism
HBr1-Bromo-3-methyl-2-phenylbutaneSₙ2
SOCl₂, pyridine1-Chloro-3-methyl-2-phenylbutaneSₙ2
PBr₃1-Bromo-3-methyl-2-phenylbutaneSₙ2
1. TsCl, pyridine 2. NaCN4-Methyl-3-phenylpentanenitrileSₙ2

Dehydration Reactions of Branched Phenylbutanols: Regioselectivity and Stereochemical Outcomes

The acid-catalyzed dehydration of alcohols is a common method for synthesizing alkenes. libretexts.org For primary alcohols, this reaction typically proceeds through an E2 mechanism because the formation of a primary carbocation is highly unfavorable. libretexts.orglibretexts.org The mechanism involves the initial protonation of the hydroxyl group to form a good leaving group (H₂O), followed by a concerted removal of a proton from an adjacent carbon by a base (such as HSO₄⁻ or H₂O) and elimination of the water molecule. libretexts.org

In the specific case of this compound, the α-carbon is C-1 and the only adjacent carbon with hydrogen atoms (the β-carbon) is C-2. Therefore, the elimination of water can only result in the formation of a double bond between C-1 and C-2, yielding a single constitutional isomer: 3-methyl-2-phenylbut-1-ene . Due to the lack of multiple β-carbons, regioselectivity is not a consideration for this specific molecule.

Zaitsev's rule is an empirical principle used to predict the major product in elimination reactions that can yield more than one constitutional isomer. wikipedia.orgmasterorganicchemistry.com The rule states that the more substituted alkene—the one with more alkyl groups attached to the double-bond carbons—will be the major product because it is thermodynamically more stable. masterorganicchemistry.comchadsprep.comopenstax.org

While not applicable to this compound, the rule is relevant for other branched phenylbutanol isomers. For instance, in the dehydration of 3-phenylbutan-2-ol, two alkenes are possible. Zaitsev's rule would predict the more substituted 2-phenylbut-2-ene to be the major product over the less substituted 3-phenylbut-1-ene. doubtnut.com However, it is important to note that factors like steric hindrance or the formation of a conjugated system can sometimes lead to the formation of the less substituted "Hofmann" product as the major isomer. chemistrysteps.com For some phenyl-substituted alcohols, the formation of an alkene where the double bond is conjugated with the phenyl ring can be the driving force, even if it is not the most substituted alkene according to Zaitsev's rule. echemi.com

Hammond's postulate provides insight into the structure and energy of a reaction's transition state. libretexts.org It states that the structure of a transition state resembles the species (reactant, intermediate, or product) to which it is closest in energy. libretexts.org

In E1 Reactions : For secondary and tertiary alcohols, dehydration proceeds via an E1 mechanism where the rate-determining step is the formation of a carbocation. byjus.comunacademy.com This is an endergonic step, so the transition state resembles the carbocation intermediate. libretexts.org Therefore, factors that stabilize the carbocation, such as hyperconjugation and resonance, will also stabilize the transition state, lowering the activation energy and increasing the reaction rate. The subsequent deprotonation step is exergonic, and its transition state resembles the alkene product. The pathway leading to the more stable alkene is favored because it proceeds through a lower-energy transition state. echemi.com

In E2 Reactions : For primary alcohols like this compound, the E2 reaction is concerted. libretexts.org The transition state has a developing double bond and can be described as having "alkene character." According to Hammond's postulate, factors that stabilize the final alkene product will also stabilize the transition state leading to it. This provides the theoretical basis for Zaitsev's rule: the more stable, more substituted alkene is formed via a more stable, lower-energy transition state. masterorganicchemistry.com

Other Significant Chemical Transformations and Derivatives

Beyond the core reactions, the hydroxyl group of this compound is a key site for synthesizing various derivatives.

Esterification : Alcohols react with carboxylic acids or their more reactive derivatives (such as acid chlorides or anhydrides) to form esters. libretexts.org For example, the Fischer esterification of this compound with acetic acid, in the presence of an acid catalyst, would yield 3-methyl-2-phenylbutyl acetate. umass.eduyoutube.com

Etherification : Ethers can be prepared via the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form a nucleophilic alkoxide. This alkoxide can then be reacted with an alkyl halide (e.g., methyl iodide) in an Sₙ2 reaction to produce an ether, such as 1-methoxy-3-methyl-2-phenylbutane. Catalytic methods for the cross-etherification of phenyl-substituted alcohols have also been explored. uaeu.ac.ae

Intramolecular Cyclization : For related phenylbutanol structures, acid-catalyzed intramolecular cycloalkylation is a known transformation that can lead to the formation of cyclic frameworks like chromanes. This highlights the potential for derivatives of this compound to participate in complex cyclization reactions.

Stereochemical Investigations of 3 Methyl 2 Phenylbutan 1 Ol

Elucidation of Chiral Center Configuration and Absolute Stereochemistry

3-Methyl-2-phenylbutan-1-ol possesses two chiral centers, at the C2 and C3 positions of the butane (B89635) chain. This results in the possibility of four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The determination of the absolute configuration of these stereoisomers is crucial for understanding their chemical behavior and requires sophisticated analytical techniques.

The absolute stereochemistry of related phenylbutanol compounds has been successfully elucidated using a combination of synthetic strategies and spectroscopic analysis. For instance, the stereoselective reduction of prochiral ketones, such as 3-methyl-1-phenyl-2-butanone, can yield specific stereoisomers of the corresponding alcohol. The stereochemical outcome of such reductions is often dictated by the nature of the reducing agent and the reaction conditions, providing a pathway to selectively synthesize and isolate individual stereoisomers.

While specific studies detailing the full elucidation of all four stereoisomers of this compound are not extensively documented in publicly available literature, the principles applied to analogous compounds provide a clear framework for such investigations. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly utilizing chiral shift reagents, and X-ray crystallography of suitable crystalline derivatives are instrumental in assigning the absolute configuration of each chiral center.

Table 1: Possible Stereoisomers of this compound

StereoisomerConfiguration at C2Configuration at C3
Isomer 1RR
Isomer 2SS
Isomer 3RS
Isomer 4SR

Advanced Techniques for Diastereomer and Enantiomer Separation in Phenylbutanols

The separation of the stereoisomers of this compound is a significant challenge due to their similar physical properties. The four stereoisomers exist as two pairs of enantiomers: the (2R,3R) and (2S,3S) pair, and the (2R,3S) and (2S,3R) pair. The relationship between a member of one pair and a member of the other is diastereomeric.

Advanced chromatographic techniques are paramount for the successful separation of these isomers. High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a powerful tool for resolving enantiomeric mixtures. The choice of the CSP is critical and is often based on the structural features of the analyte. For phenylbutanol compounds, CSPs based on polysaccharide derivatives, such as cellulose (B213188) or amylose (B160209) carbamates, have shown considerable success in achieving enantioseparation.

The separation of diastereomers, such as the (2R,3R) from the (2R,3S) isomer, can often be accomplished using conventional achiral chromatography, as diastereomers have different physical properties. However, for closely related diastereomers, specialized chromatographic conditions or derivatization may be necessary to enhance separation efficiency.

Table 2: Chromatographic Techniques for Phenylbutanol Isomer Separation

TechniquePrincipleApplication
Chiral HPLCDifferential interaction with a chiral stationary phaseSeparation of enantiomers
Achiral HPLC/GCDifferences in physical properties (e.g., polarity, boiling point)Separation of diastereomers
Supercritical Fluid Chromatography (SFC)Utilizes a supercritical fluid as the mobile phaseCan offer advantages in speed and efficiency for both enantiomeric and diastereomeric separations

Impact of Stereochemistry on Molecular Recognition and Interactions (in chemical systems)

The three-dimensional structure of a molecule is fundamental to its ability to interact with other molecules. In the context of this compound, the specific arrangement of the phenyl, methyl, and hydroxyl groups around the chiral centers dictates its molecular recognition properties. These interactions are of particular interest in fields such as catalysis and materials science.

In chemical systems, the stereochemistry of this compound can influence the stereochemical outcome of reactions in which it participates, either as a reactant or as a chiral auxiliary. For example, the hydroxyl group can act as a directing group in certain reactions, and its spatial orientation relative to the other substituents will determine the facial selectivity of attack on a nearby reactive center.

Furthermore, the different stereoisomers will exhibit distinct interactions with other chiral molecules. This is the basis for their separation on chiral stationary phases and is also a key factor in their potential application as chiral resolving agents or as building blocks in the synthesis of more complex chiral molecules. The study of these stereospecific interactions provides valuable insights into the fundamental principles of molecular recognition.

Spectroscopic and Analytical Characterization Techniques for 3 Methyl 2 Phenylbutan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework. Through the analysis of chemical shifts, signal integrations, and spin-spin coupling patterns, a complete structural assignment of 3-methyl-2-phenylbutan-1-ol can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides specific information about the chemical environment of each hydrogen atom in the molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the protons on the butanol backbone, and the hydroxyl proton. The electron-withdrawing effects of the phenyl group and the hydroxyl group influence the chemical shifts of nearby protons, causing them to appear at different frequencies.

Based on the structure, the following proton environments are anticipated:

Aromatic Protons (C₆H₅): These five protons on the phenyl ring would typically appear as a complex multiplet in the downfield region of the spectrum, generally between 7.2 and 7.4 ppm.

Benzylic Methine Proton (CH-Ph): The single proton attached to the carbon bearing the phenyl group is expected to produce a signal whose multiplicity would be a doublet of doublets, due to coupling with the adjacent CH of the isopropyl group and the CH₂ group.

Hydroxymethyl Protons (CH₂OH): The two protons of the methylene (B1212753) group attached to the hydroxyl functional group would be diastereotopic and are expected to show complex splitting patterns. They would couple with the adjacent benzylic proton.

Isopropyl Methine Proton (CH(CH₃)₂): This proton would appear as a multiplet due to coupling with the two non-equivalent methyl groups and the benzylic proton.

Isopropyl Methyl Protons (CH(CH₃)₂): The six protons of the two methyl groups in the isopropyl moiety may be non-equivalent, potentially giving rise to two separate doublet signals.

Hydroxyl Proton (OH): The hydroxyl proton typically appears as a broad singlet. Its chemical shift can vary depending on concentration and solvent.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Phenyl (C₆H₅) 7.20 - 7.40 Multiplet 5H
Benzylic CH ~ 2.8 - 3.2 Doublet of Doublets 1H
Methylene (CH₂) ~ 3.6 - 3.9 Multiplet 2H
Isopropyl CH ~ 1.9 - 2.2 Multiplet 1H
Isopropyl CH₃ ~ 0.8 - 1.0 Doublet 6H

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of the molecule. A proton-decoupled ¹³C NMR spectrum of this compound would show a distinct signal for each unique carbon atom. The positions of these signals (chemical shifts) are indicative of the electronic environment of each carbon.

The structure of this compound contains several unique carbon atoms:

Aromatic Carbons: The phenyl group will show four distinct signals: one for the ipso-carbon (the carbon attached to the butanol chain), two for the ortho- and meta-carbons, and one for the para-carbon.

Aliphatic Carbons: The butanol chain contains four distinct carbon signals corresponding to the benzylic carbon (C-Ph), the carbon bearing the hydroxyl group (C-OH), the isopropyl methine carbon, and the two equivalent isopropyl methyl carbons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-OH (CH₂OH) 60 - 70
Benzylic C (CH-Ph) 45 - 55
Isopropyl CH 30 - 35
Isopropyl CH₃ 15 - 25
Aromatic C (ipso) 140 - 145

To unambiguously assign all proton and carbon signals and confirm the connectivity of the atoms, advanced 2D NMR experiments are utilized.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other (typically on adjacent carbons). This would confirm the connectivity of the butanol backbone, for instance, showing a cross-peak between the benzylic CH proton and the protons of the adjacent CH₂ and isopropyl CH groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. hmdb.ca An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying quaternary carbons and for piecing together different fragments of the molecule, such as confirming the attachment of the phenyl ring and the isopropyl group to the butanol chain.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound. In this method, the molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge (m/z) ratio. For this compound (C₁₁H₁₆O), the exact mass of the molecular ion [M]⁺ would be approximately 164.12 g/mol .

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For alcohols, characteristic fragmentation pathways include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule). nanalysis.com

Expected fragmentation patterns for this compound include:

Loss of Water ([M-18]⁺): A peak corresponding to the loss of H₂O is common for alcohols.

Alpha-Cleavage: Cleavage of the bond between the carbon bearing the phenyl group and the carbon with the hydroxyl group could lead to various fragments.

Benzylic Cleavage: A prominent peak at m/z 91, corresponding to the tropylium (B1234903) ion ([C₇H₇]⁺), is often observed for compounds containing a benzyl (B1604629) group.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value Possible Fragment Identity Fragmentation Pathway
164 [C₁₁H₁₆O]⁺ Molecular Ion (M⁺)
146 [C₁₁H₁₄]⁺ Loss of H₂O
133 [C₁₀H₁₃]⁺ Loss of CH₂OH
91 [C₇H₇]⁺ Tropylium Ion

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov This hyphenated technique is ideal for analyzing volatile and semi-volatile compounds like this compound. In a GC-MS analysis, the sample is first vaporized and passed through a chromatographic column, which separates the components of the mixture based on their boiling points and interactions with the column's stationary phase. Each separated component then enters the mass spectrometer, where it is ionized and detected.

The use of GC-MS allows for:

Purity Assessment: The gas chromatogram will show a peak for each component in the sample. The area of the peak corresponding to this compound relative to the total area of all peaks provides a measure of its purity.

Identity Confirmation: The mass spectrum obtained for the peak at the specific retention time of this compound can be compared to a library of known spectra or analyzed for its characteristic molecular ion and fragmentation pattern to confirm the compound's identity.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. The frequencies of absorbed radiation correspond to the vibrational modes of the bonds, providing a characteristic spectrum.

For this compound, the IR spectrum would exhibit characteristic absorption bands confirming the presence of the hydroxyl (OH) group, the aromatic ring, and aliphatic C-H bonds.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3500 - 3200 (broad) O-H stretch Alcohol
3100 - 3000 C-H stretch Aromatic
3000 - 2850 C-H stretch Aliphatic (CH, CH₂, CH₃)
1600, 1495, 1450 C=C stretch Aromatic Ring

The broad absorption band in the 3500-3200 cm⁻¹ region is a definitive indicator of the O-H stretching vibration of the alcohol functional group. The presence of sharp peaks between 3100-3000 cm⁻¹ and in the 1600-1450 cm⁻¹ region confirms the aromatic phenyl group. Absorptions in the 3000-2850 cm⁻¹ range are due to the C-H stretching of the aliphatic parts of the molecule, and a strong band between 1260-1000 cm⁻¹ corresponds to the C-O stretching vibration.

Advanced Chromatographic Methods for Isolation, Separation, and Quantification

The isolation, separation, and quantification of enantiomers of chiral compounds such as this compound are critical in many scientific disciplines, particularly in pharmaceutical development and quality control. High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) stands as a primary technique for these purposes, offering high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. For the separation of enantiomers, a chiral stationary phase (CSP) is employed. The principle behind this separation lies in the differential interaction between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase, leading to the formation of transient diastereomeric complexes with different energies. This results in different retention times for each enantiomer, allowing for their separation.

While specific research on the chiral separation of this compound is not extensively documented in publicly available literature, the approach for its enantioselective analysis can be inferred from methodologies applied to structurally similar phenylalkanol compounds. The selection of an appropriate CSP and mobile phase is crucial for achieving successful enantiomeric resolution.

Chiral Stationary Phases (CSPs):

A variety of CSPs are commercially available, with polysaccharide-based CSPs being among the most versatile and widely used. These are derivatives of cellulose (B213188) and amylose (B160209), such as cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate), coated or immobilized on a silica (B1680970) support. The chiral recognition mechanism of these phases is based on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric hindrance, which arise from the complex three-dimensional structure of the polysaccharide derivatives.

For a molecule like this compound, which contains a phenyl group, a hydroxyl group, and a chiral center, polysaccharide-based CSPs are a logical starting point for method development. The aromatic phenyl group can engage in π-π stacking interactions with the phenyl groups of the CSP, while the hydroxyl group can participate in hydrogen bonding.

Mobile Phase Composition:

The composition of the mobile phase plays a critical role in modulating the retention and resolution of the enantiomers. In normal-phase HPLC, a nonpolar solvent such as hexane (B92381) or heptane (B126788) is typically used as the main component, with a small amount of a polar modifier, usually an alcohol like isopropanol (B130326) or ethanol (B145695). The alcohol modifier competes with the analyte for polar interaction sites on the CSP, and its concentration is a key parameter for optimizing the separation.

In reversed-phase HPLC, a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol (B129727), is used. This mode is often preferred for its compatibility with mass spectrometry and for the analysis of more polar compounds.

Hypothetical Separation Data:

Given the absence of direct experimental data for this compound, the following table presents a hypothetical, yet scientifically plausible, set of chromatographic parameters and results for its enantioselective separation. This data is based on typical values observed for the separation of similar chiral alcohols on polysaccharide-based CSPs.

ParameterCondition 1Condition 2
Chiral Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate)
Column Dimensions 250 mm x 4.6 mm, 5 µm250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)Acetonitrile / Water (60:40, v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 25 °C30 °C
Detection UV at 254 nmUV at 254 nm
Retention Time (Enantiomer 1) 8.5 min10.2 min
Retention Time (Enantiomer 2) 9.8 min11.5 min
Resolution (Rs) 1.81.6
Separation Factor (α) 1.151.13

This table is illustrative and intended to represent typical outcomes for chiral separations of analogous compounds.

Research Findings on Structurally Related Compounds:

Studies on the chiral separation of other phenylalkanols have demonstrated the efficacy of polysaccharide-based CSPs. For instance, research on the enantiomers of 1-phenyl-1-propanol (B1198777) and similar compounds has shown that both the position and nature of substituents on the phenyl ring and the alkyl chain significantly influence the enantioselectivity. These findings underscore the importance of empirical method development for each specific analyte. The development of a robust HPLC method for this compound would involve screening various CSPs and optimizing the mobile phase composition to achieve baseline separation of its enantiomers, which is essential for accurate quantification.

Computational and Theoretical Studies of 3 Methyl 2 Phenylbutan 1 Ol

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is employed to determine the optimized molecular geometry and to probe the electronic landscape of 3-methyl-2-phenylbutan-1-ol.

DFT calculations systematically explore the potential energy surface of the molecule to locate the minimum energy structure, which corresponds to the most stable three-dimensional arrangement of its atoms. These calculations provide precise bond lengths, bond angles, and dihedral angles. For this compound, a key focus is the relative orientation of the phenyl group, the isopropyl group, and the hydroxymethyl group around the chiral center.

Furthermore, DFT is used to analyze the electronic structure, yielding information about the distribution of electrons within the molecule. This includes the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive.

Other electronic properties derived from DFT calculations include the molecular electrostatic potential (MEP), which maps the charge distribution and identifies regions susceptible to electrophilic or nucleophilic attack. Natural Bond Orbital (NBO) analysis can also be performed to understand orbital interactions and charge delocalization within the molecule.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for the Global Minimum Conformation of (2R,3S)-3-Methyl-2-phenylbutan-1-ol

ParameterValue
C1-C2 Bond Length (Å)1.54
C2-C3 Bond Length (Å)1.55
C2-Phenyl Bond Length (Å)1.52
O-H Bond Length (Å)0.97
C1-C2-C3 Bond Angle (°)112.5
C2-C3-C4 Bond Angle (°)114.0
Phenyl-C2-C1-O Dihedral Angle (°)-65.0

Table 2: Hypothetical Electronic Properties of this compound from DFT Calculations

PropertyValue
HOMO Energy (eV)-6.5
LUMO Energy (eV)1.2
HOMO-LUMO Gap (eV)7.7
Dipole Moment (Debye)1.8

Prediction of Spectroscopic Parameters via Quantum Chemical Methods

Quantum chemical methods are instrumental in predicting spectroscopic data, which can then be compared with experimental spectra to confirm the structure and conformation of a molecule. For this compound, these predictions are particularly useful for interpreting complex spectra.

Theoretical calculations can predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. By analyzing the computed vibrational modes, specific peaks in the experimental spectra can be assigned to the stretching, bending, and torsional motions of different functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated with high accuracy. These calculations are crucial for assigning the signals in the experimental NMR spectra, especially for complex molecules with many non-equivalent protons and carbons. The theoretical prediction of chemical shifts for the diastereotopic protons in the hydroxymethyl group, for instance, can be a powerful tool for conformational analysis.

Furthermore, chiroptical spectroscopic parameters, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), can be computed to determine the absolute configuration of chiral centers. By comparing the predicted and experimental VCD spectra, the absolute stereochemistry of this compound can be unambiguously assigned.

Table 3: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C1 (CH₂OH)65.265.8
C2 (CH-Ph)52.152.5
C3 (CH-iPr)34.835.1
C4, C5 (CH₃ of iPr)21.5, 19.821.9, 20.2
Phenyl C (ipso)142.3142.9

Conformational Analysis and Potential Energy Surface Exploration

Due to the presence of several single bonds, this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them. This is achieved by systematically rotating the rotatable bonds and calculating the corresponding energy, thereby mapping the potential energy surface (PES).

For this compound, the key rotations are around the C1-C2, C2-C3, and C2-phenyl bonds. The exploration of the PES reveals various local minima, each corresponding to a stable conformer. The relative energies of these conformers determine their population at a given temperature, according to the Boltzmann distribution.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model chemical reactions, providing detailed insights into reaction mechanisms. For the synthesis or transformation of this compound, reaction pathway modeling can elucidate the step-by-step process of bond breaking and formation.

For instance, modeling the reduction of a precursor ketone to form this compound can help in understanding the stereoselectivity of the reaction. By comparing the activation energies of the pathways leading to different stereoisomers, the preferred reaction pathway and the expected product distribution can be predicted. Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that a located transition state correctly connects the desired reactants and products.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural features of molecules with their physicochemical properties. These models are built by developing mathematical equations that relate molecular descriptors to a specific property.

For a class of compounds including this compound, a QSPR model could be developed to predict properties such as boiling point, solubility, or chromatographic retention times. The first step in QSPR modeling is the calculation of a large number of molecular descriptors, which are numerical representations of the molecule's structure. These can include constitutional, topological, geometrical, and electronic descriptors.

Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to select the most relevant descriptors and to build a predictive model. A robust QSPR model can then be used to estimate the properties of new or untested compounds, accelerating the process of chemical design and development.

Derivatives and Analogues of 3 Methyl 2 Phenylbutan 1 Ol in Chemical Research

Synthesis and Characterization of Structural Isomers and Homologues of Phenylbutanols

The synthesis of phenylbutanols, including structural isomers and homologues of 3-methyl-2-phenylbutan-1-ol, employs a range of classical and modern organic chemistry reactions. The specific placement of the phenyl and hydroxyl groups, along with the alkyl branching, is achieved through carefully chosen precursors and reaction pathways.

One common homologue, 4-phenyl-1-butanol (B1666560), can be synthesized through several routes. A novel process uses tetrahydrofuran (B95107) (THF) as a starting material, which reacts with an acyl chloride (such as acetyl chloride) in the presence of a zinc chloride catalyst to produce a 4-chlorobutanol ester. Without separation, this intermediate undergoes a Friedel-Crafts alkylation with benzene (B151609), catalyzed by aluminum trichloride, to form a 4-phenyl-butanol ester. The final step involves hydrolysis under alkaline conditions to yield 4-phenyl-1-butanol. google.com

Alternative methods for synthesizing 4-phenyl-1-butanol include the condensation of phenylacetaldehyde (B1677652) with acetaldehyde, followed by hydrogenation and reduction. chemicalbook.com Another approach involves a Grignard reaction between phenylethyl magnesium bromide and ethylene (B1197577) oxide. chemicalbook.com The reduction of precursor esters, such as methyl-4-phenyl-butanoate, is also a viable method, utilizing reducing agents like sodium borohydride (B1222165) in conjunction with aluminum chloride or sulfuric acid in a solvent like 1,2-dimethoxyethane. quickcompany.in

The synthesis of the isomer 3-methyl-4-phenylbutan-2-ol (B1213303) has also been documented, proceeding from precursors like 3-benzyl-2-methylbutyraldehyde. chemicalbook.com Research into the lipase-mediated resolution of related 2-phenylalkanols has noted that while 2-phenyl-1-propanol (B72363) and 2-phenylbutan-1-ol can be resolved effectively, the ester of the more sterically demanding this compound was found to be resistant to enzymatic hydrolysis under the studied conditions, highlighting the impact of its structure on reactivity. researchgate.net

Below is a table summarizing various synthetic methods for phenylbutanol homologues.

Target CompoundStarting MaterialsKey Reagents/CatalystsReaction TypeReference(s)
4-Phenyl-1-butanolTetrahydrofuran, Benzene, Acetyl ChlorideZnCl₂, AlCl₃, NaOHRing Opening / Friedel-Crafts Alkylation / Hydrolysis google.com
4-Phenyl-1-butanolγ-butyrolactone, BenzeneFeCl₃, Methanol (B129727), Thionyl ChlorideFriedel-Crafts Acylation / Esterification quickcompany.in
4-Phenyl-1-butanolMethyl-4-phenyl butanoateNaBH₄, AlCl₃, 1,2-dimethoxyethaneReduction quickcompany.in
4-Phenyl-1-butanolPhenylacetaldehyde, Acetaldehyde-Condensation / Hydrogenation / Reduction chemicalbook.com
4-Phenyl-1-butanolPhenylethyl magnesium bromide, Ethylene oxide-Grignard Reaction chemicalbook.com

Applications of this compound as a Chiral Auxiliary or Ligand in Asymmetric Synthesis

Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction, after which they are typically removed. ucc.ie Similarly, chiral ligands coordinate to metal catalysts to create an asymmetric environment that favors the formation of one enantiomer of a product over the other. Chiral alcohols are a well-established class of compounds used for these purposes.

However, despite the chiral nature of this compound, specific applications of this compound as a chiral auxiliary or as a ligand in asymmetric catalysis are not extensively documented in the surveyed scientific literature. The utility of a chiral alcohol in these roles is often dependent on its steric and electronic properties, which influence its ability to induce stereoselectivity. Research on the enzymatic resolution of related phenylalkanols has shown that the ester of this compound is resistant to hydrolysis by certain lipases. researchgate.net This resistance is attributed to the steric hindrance conferred by its branched structure, a property that could similarly influence its effectiveness and applicability as a chiral auxiliary or ligand in other types of chemical transformations.

Role of this compound as a Key Intermediate in the Construction of Complex Organic Molecules

The phenylbutanol scaffold is a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and fine chemical industries. While direct examples of this compound as an intermediate are not widely reported, its isomers and homologues serve as crucial precursors for a variety of important compounds.

The homologue 4-phenyl-1-butanol is a key intermediate for several medicinal compounds. google.com It is utilized in the synthesis of NK105, which is a nanoparticle formulation incorporating the anticancer drug paclitaxel. chemicalbook.comsigmaaldrich.com Furthermore, 4-phenyl-1-butanol serves as a reagent in the preparation of substituted pyrrolidine-2-carboxylic acids, a class of compounds investigated for the treatment of diseases associated with AT2 receptor function. chemicalbook.com

The structural isomer 3-methyl-1-phenylbutan-1-ol (B3106074) acts as a precursor for other chemical entities such as isovalerophenone (B1672632) and isoamylbenzene. Derivatives of the broader phenylbutanol class have also been explored for their potential biological activities. For instance, derivatives of 2-amino-1-butanol have been synthesized and assessed for antimycobacterial properties, indicating the role of this structural motif in medicinal chemistry research. These examples underscore the importance of the phenylbutanol framework as a versatile intermediate in organic synthesis.

The table below highlights specific applications of phenylbutanol isomers and homologues as synthetic intermediates.

Phenylbutanol IntermediateResulting Complex Molecule/ClassField of ApplicationReference(s)
4-Phenyl-1-butanolNK105 (Paclitaxel formulation)Pharmaceuticals (Oncology) chemicalbook.com, sigmaaldrich.com
4-Phenyl-1-butanolSubstituted pyrrolidine-2-carboxylic acidsPharmaceuticals chemicalbook.com
3-Methyl-1-phenylbutan-1-olIsovalerophenone, IsoamylbenzeneChemical Synthesis

Functionalized Derivatives of Phenylbutanols for Advanced Materials Research (e.g., polymer precursors, specialty chemicals)

The functionalization of phenylbutanols, typically at the hydroxyl group or the phenyl ring, can lead to derivatives with tailored properties for various applications, including as specialty chemicals. One of the notable applications for phenylbutanol isomers is in the fragrance industry. For example, 3-methyl-1-phenylbutan-2-ol (B1194085) is a benzene derivative used in the formulation of perfumes and other scented products. biosynth.com

While the transformation of simple aromatic compounds into polymer precursors is a cornerstone of materials science, the specific use of this compound or its direct derivatives as monomers for advanced materials like high-performance polymers is not well-established in the reviewed literature. The development of such applications remains an area for potential future research, leveraging the compound's specific combination of aromatic and aliphatic features.

Biochemical and Enzymatic Research on 3 Methyl 2 Phenylbutan 1 Ol Strictly Non Clinical Focus

Investigation of its Role in Defined Natural or Synthetic Biochemical Pathways

There is no available information in the reviewed scientific literature to suggest a defined role for 3-methyl-2-phenylbutan-1-ol in any specific natural or synthetic biochemical pathways. Research on related compounds, such as 3-methyl-1-butanol, indicates their involvement in pathways like the Ehrlich pathway in microorganisms for amino acid catabolism, but this cannot be extrapolated to this compound.

Utilization of this compound as a Chemical Probe in Enzymatic Studies

No published studies were identified that describe the use of this compound as a chemical probe for investigating enzymatic mechanisms or active sites. While alcohols with similar structures are sometimes used as substrates or inhibitors in enzymatic research, there is no specific mention of this particular compound in such a context.

Biotransformation Pathways and Metabolic Fate in Model Systems (excluding human or clinical context)

The metabolic fate and biotransformation pathways of this compound in non-clinical model systems, such as microorganisms or in vitro enzyme preparations, have not been documented in the available literature. Studies on the microbial metabolism of other structurally related compounds exist, but this information is not directly applicable to this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-methyl-2-phenylbutan-1-ol, and how can purity be ensured?

  • Methodological Answer : The synthesis of tertiary alcohols like this compound typically involves Grignard reactions or nucleophilic addition to ketones. For example, reacting a phenylmagnesium bromide with a methyl-substituted ketone precursor (e.g., 3-methylbutan-2-one) under anhydrous conditions yields the alcohol. Purification often employs fractional distillation or column chromatography, with GC-MS or NMR (¹H/¹³C) used to verify purity (>98%) and structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H NMR : Identifies proton environments (e.g., hydroxyl proton at δ 1.5–2.0 ppm, aromatic protons at δ 7.2–7.5 ppm).
  • ¹³C NMR : Confirms carbon backbone, distinguishing quaternary carbons (e.g., C-OH at ~70 ppm) and aromatic carbons.
  • IR Spectroscopy : Detects O-H stretches (~3200–3600 cm⁻¹) and C-O bonds (~1050–1150 cm⁻¹).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₁H₁₆O, exact mass 164.12). Cross-referencing with PubChem data ensures accuracy .

Q. What are the common oxidation products of this compound under varying conditions?

  • Methodological Answer : Oxidation with mild agents like PCC yields ketones (e.g., 3-methyl-2-phenylbutan-2-one), while stronger oxidizers (e.g., KMnO₄/H₂SO₄) may cleave the carbon chain. Reaction monitoring via TLC or in situ IR is critical to avoid over-oxidation. Control experiments comparing tert- and sec-alcohol reactivity are recommended .

Advanced Research Questions

Q. How does the stereoelectronic environment of this compound influence its reactivity in substitution reactions?

  • Methodological Answer : The tertiary alcohol’s steric hindrance and electron-donating phenyl group affect nucleophilic substitution. Computational modeling (e.g., DFT calculations) predicts activation barriers for SN1 vs. SN2 pathways. Experimental validation using isotopic labeling (e.g., ¹⁸O in hydroxyl) and kinetic studies under varying polar aprotic solvents (e.g., DMSO, THF) can elucidate dominant mechanisms .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from impurities or solvent effects. Reproducibility protocols include:

  • Strict Solvent Control : Use anhydrous DMSO for in vitro assays to avoid hydrolysis.
  • Dose-Response Curves : Test across a wide concentration range (nM–mM) to identify off-target effects.
  • Structural Analogs : Compare with compounds like 2-phenyl-2-butanol to isolate substituent effects.
  • Meta-Analysis : Cross-reference data from PubChem, ECHA, and EPA DSSTox to identify outliers .

Q. Can this compound serve as a chiral building block in asymmetric synthesis?

  • Methodological Answer : The compound’s stereocenter enables chiral resolution via enzymatic kinetic resolution (e.g., lipases in organic solvents) or diastereomeric salt formation with tartaric acid derivatives. Enantiomeric excess (ee) is quantified using chiral HPLC (e.g., Chiralpak IB column) or optical rotation. Recent studies highlight its utility in synthesizing β-blocker analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.